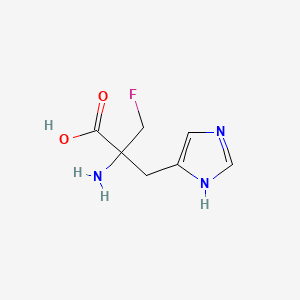

alpha-Monofluoromethylhistidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

α-フルオロメチルヒスチジンは、ヒスチジン脱炭酸酵素の不可逆的かつ特異的な阻害剤です。それは、ヒスチジン脱炭酸酵素の活性部位にある触媒性セリン残基と共有結合を形成することによって機能します。 組織マスト細胞におけるヒスタミンレベルの減少におけるその有効性により、ヒスタミン作動性システムの研究において多くの用途があります .

準備方法

合成経路と反応条件

α-フルオロメチルヒスチジンは、ヒスチジン誘導体のフッ素化を含む多段階プロセスによって合成できます。この反応は、一般的に、制御された条件下でジエチルアミノスルフルトリフルオリド(DAST)などのフッ素化剤の使用を伴い、ヒスチジン分子にフッ素原子を導入します。 反応条件は、多くの場合、副反応を防ぐために低温と無水溶媒を必要とします .

工業的製造方法

α-フルオロメチルヒスチジンの工業的製造には、ラボでの合成プロセスをスケールアップすることが含まれます。これには、収率と純度を最大化するための反応条件の最適化、および再結晶やクロマトグラフィーなどの精製技術の実施が含まれます。 製造プロセスは、フッ素化剤やその他の危険な化学物質の安全な取扱いを確保するために、安全性と環境規制にも準拠する必要があります .

化学反応の分析

反応の種類

α-フルオロメチルヒスチジンは、次のようないくつかの種類の化学反応を起こします。

酸化: この化合物は、特定の条件下で酸化されて、さまざまな酸化生成物を生成することができます。

還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムは、一般的に使用される還元剤です。

生成される主要な生成物

これらの反応から生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります。 例えば、α-フルオロメチルヒスチジンの酸化は、フッ素化イミダゾール誘導体の形成につながる可能性がありますが、還元はフルオロメチルヒスタミンを生成する可能性があります .

科学的研究の応用

Introduction to Alpha-Monofluoromethylhistidine

This compound is an important compound in biochemical research, particularly in the context of histamine metabolism and its implications in cancer biology. This compound acts as a selective inhibitor of histidine decarboxylase, an enzyme critical for the synthesis of histamine from histidine. Understanding its applications can provide insights into therapeutic strategies for various diseases, including cancer.

Cancer Research

This compound has been studied for its potential antitumoral properties. Research indicates that it can inhibit tumor growth by reducing histamine levels within tumors. In studies involving mouse models, the compound demonstrated significant inhibition of tumor growth in various cancer types, including hepatoma and Lewis lung carcinoma .

Case Study: Tumor Growth Inhibition

- Model : Buffalo rats infused with hepatoma tissue culture cells.

- Dosage : 60 mg/kg/day.

- Results : Marked inhibition of tumor development and reduced histamine content in tumors when treated with this compound in combination with ornithine decarboxylase inhibitors .

Histamine Pathway Modulation

The compound's role as a suicide inhibitor of histidine decarboxylase allows researchers to explore the effects of reduced histamine levels on various physiological processes. Studies have shown that inhibiting this pathway can lead to alterations in mucosal repair mechanisms following ischemia-reperfusion injury, suggesting a broader impact on tissue recovery and inflammation .

Neurobiological Studies

Research has also highlighted the involvement of histamine in neurobiological processes, including its effects on neuronal growth and survival. This compound's ability to modulate histamine synthesis makes it a valuable tool for investigating these pathways and their implications for neurodegenerative diseases .

Pharmacological Investigations

The compound has been utilized in pharmacological studies to understand the regulation of histidine decarboxylase gene expression, which is crucial for developing targeted therapies for conditions associated with dysregulated histamine levels, such as allergies and certain cancers .

Table 1: Summary of Research Findings on this compound

作用機序

α-フルオロメチルヒスチジンは、ヒスチジン脱炭酸酵素を不可逆的に阻害することでその効果を発揮します。それは、酵素の活性部位にある触媒性セリン残基と共有結合を形成し、ヒスチジンからヒスタミンへの変換を防ぎます。 この阻害は、組織マスト細胞におけるヒスタミンレベルの減少につながり、免疫応答や神経伝達の調節など、さまざまな生理学的効果をもたらします .

類似の化合物との比較

α-フルオロメチルヒスチジンは、ヒスチジン脱炭酸酵素を不可逆的に阻害する能力において独特です。類似の化合物には、次のものがあります。

ヒスチジンメチルエステル: ヒスチジン脱炭酸酵素の可逆的阻害剤。

メトプリン: ヒスタミンメチルトランスフェラーゼの阻害剤で、ヒスタミンの蓄積をもたらします。

モノフルオロメチルヒスチジン: ヒスチジン脱炭酸酵素の別の不可逆的阻害剤ですが、薬物動態が異なります

α-フルオロメチルヒスチジンは、その高い特異性と不可逆的な作用機序により、研究や潜在的な治療用途において貴重なツールとなっています。

類似化合物との比較

Alpha-fluoromethylhistidine is unique in its ability to irreversibly inhibit histidine decarboxylase. Similar compounds include:

Histidine methyl ester: A reversible inhibitor of histidine decarboxylase.

Metoprine: An inhibitor of histamine-methyl transferase, which results in the accumulation of histamine.

Monofluoromethylhistidine: Another irreversible inhibitor of histidine decarboxylase, but with different pharmacokinetic properties

Alpha-fluoromethylhistidine stands out due to its high specificity and irreversible mode of action, making it a valuable tool in research and potential therapeutic applications.

生物活性

Alpha-Monofluoromethylhistidine (α-MFHis) is a derivative of the amino acid histidine, characterized by the substitution of a fluoromethyl group at the alpha position. This modification has significant implications for its biological activity, particularly in relation to histamine and its receptors. The following sections will explore the biological activities of α-MFHis through various mechanisms, case studies, and research findings.

1. Histamine Receptor Interaction

α-MFHis is known to influence histamine receptor pathways. Histamine itself plays crucial roles in various physiological processes, including immune response and neurotransmission. α-MFHis acts as a competitive inhibitor of histidine decarboxylase, the enzyme responsible for converting histidine to histamine. By inhibiting this enzyme, α-MFHis can potentially reduce histamine levels in tissues, thereby modulating inflammatory responses and other histamine-mediated effects .

2. Cytotoxic Effects on Cancer Cells

Research indicates that α-MFHis may exhibit cytotoxic properties against certain cancer cell lines. In studies involving human melanoma cells, it was found that while α-MFHis did not induce apoptosis directly, it did modify the cellular response to other agents such as terfenadine, suggesting a potential role in enhancing or mitigating cytotoxicity through indirect pathways .

Case Studies

Case Study 1: Inhibition of Inflammatory Responses

In an experimental model of colitis using IL-10-deficient mice, dietary supplementation with histidine (and by extension, possibly α-MFHis) showed a reduction in pro-inflammatory cytokine production. This suggests that compounds related to histidine metabolism can play a role in managing inflammatory conditions .

Case Study 2: Cancer Treatment Potential

A study examining engineered mouse melanomas demonstrated that manipulation of histamine production through genetic modification impacted tumor progression. While α-MFHis itself was not tested directly in this study, the findings underscore the importance of histidine derivatives in cancer biology and the potential for compounds like α-MFHis to influence tumor dynamics via histamine modulation .

Table 1: Comparison of Biological Activities of Histidine Derivatives

特性

CAS番号 |

70050-43-0 |

|---|---|

分子式 |

C7H10FN3O2 |

分子量 |

187.17 g/mol |

IUPAC名 |

2-amino-2-(fluoromethyl)-3-(1H-imidazol-5-yl)propanoic acid |

InChI |

InChI=1S/C7H10FN3O2/c8-3-7(9,6(12)13)1-5-2-10-4-11-5/h2,4H,1,3,9H2,(H,10,11)(H,12,13) |

InChIキー |

AJFGLTPLWPTALJ-UHFFFAOYSA-N |

SMILES |

C1=C(NC=N1)CC(CF)(C(=O)O)N |

正規SMILES |

C1=C(NC=N1)CC(CF)(C(=O)O)N |

同義語 |

alpha-fluoromethylhistidine alpha-fluoromethylhistidine, (DL)-isomer alpha-monofluoromethylhistidine MDL 72209 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。